An In-Depth Technical Guide to the 1H-Pyrido[3,2-d]oxazine-2,4-dione Core for Drug Discovery Professionals
An In-Depth Technical Guide to the 1H-Pyrido[3,2-d]oxazine-2,4-dione Core for Drug Discovery Professionals
Abstract
The pyridoxazine-2,4-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of this core, with a primary focus on the well-characterized isomer, 1H-Pyrido[2,3-d][1]oxazine-2,4-dione, due to the prevalence of its data in scientific literature. This document will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications as a versatile building block in the design of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and data visualizations are provided to empower researchers in their drug discovery endeavors.
Introduction to the Pyrido[3,2-d]oxazine-2,4-dione Core
The fusion of a pyridine and an oxazine ring to form the pyridoxazine-2,4-dione core results in a bicyclic heteroaromatic system with a unique electronic and structural landscape. This scaffold is an analog of isatoic anhydride, where a pyridine ring replaces the benzene ring. This "aza" substitution introduces a nitrogen atom into the six-membered ring, which can significantly modulate the molecule's chemical reactivity, solubility, and biological activity through altered hydrogen bonding capabilities and dipole moment.
While the focus of this guide is the broader potential of the 1H-Pyrido[3,2-d]oxazine-2,4-dione core, it is crucial to note that the most readily available and characterized isomer is 1H-Pyrido[2,3-d][1]oxazine-2,4-dione . Its Chemical Abstracts Service (CAS) number is 21038-63-1 [1][2][3]. This compound is also known by its synonym, 3-azaisatoic anhydride[4][5]. For the remainder of this guide, we will focus on this well-documented isomer as a representative of the pyridoxazine-2,4-dione class.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione is fundamental for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 21038-63-1 | [1][2][3] |
| Molecular Formula | C₇H₄N₂O₃ | [1][3] |
| Molecular Weight | 164.12 g/mol | [4][5] |
| Appearance | Solid | [2] |
| Melting Point | 217-219 °C | [4] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | LZWZQYVPLLPAGX-UHFFFAOYSA-N | [2][5] |
Synthesis of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione
The synthesis of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione, or 3-azaisatoic anhydride, is most commonly achieved through the cyclization of 2-aminonicotinic acid[4]. This method provides a reliable and scalable route to this important synthetic intermediate.
Synthetic Scheme
Caption: Synthetic route to 1H-Pyrido[2,3-d][1]oxazine-2,4-dione.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related heterocyclic compounds using triphosgene as a phosgene equivalent[4]. Caution: Triphosgene is a toxic and moisture-sensitive solid and should be handled with extreme care in a well-ventilated fume hood.
Materials:
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2-Aminonicotinic acid
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-aminonicotinic acid in anhydrous THF.
-
Addition of Base: Cool the suspension to 0 °C in an ice bath and add triethylamine dropwise.
-
Addition of Phosgene Equivalent: In a separate flask, dissolve triphosgene in anhydrous CH₂Cl₂. Add this solution dropwise to the cooled suspension of 2-aminonicotinic acid and triethylamine over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Work-up: Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 1H-Pyrido[2,3-d][1]oxazine-2,4-dione as a solid.
Chemical Reactivity and Synthetic Utility
1H-Pyrido[2,3-d][1]oxazine-2,4-dione is a versatile building block due to the presence of a reactive anhydride moiety. It can undergo nucleophilic attack at the carbonyl carbons, leading to ring-opening and the formation of a variety of substituted pyridines. This reactivity makes it a valuable precursor for the synthesis of more complex heterocyclic systems.
General Reactivity Pathway
Caption: General reactivity of 1H-Pyrido[2,3-d][1]oxazine-2,4-dione.
Applications in Drug Discovery and Medicinal Chemistry
The pyridoxazine core and its derivatives have shown promise in various therapeutic areas. The rigid, bicyclic structure serves as an excellent scaffold for presenting pharmacophoric features in a well-defined spatial orientation.
Pyrido[2,3-b][1][4]oxazine-based EGFR-TK Inhibitors
Recent studies have identified a new class of pyrido[2,3-b][3]oxazine-based inhibitors with potent epidermal growth factor receptor (EGFR) kinase inhibitory activity[6][7]. These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations[6][7]. Mechanistic studies have shown that these compounds can act as EGFR-TK autophosphorylation inhibitors and induce apoptosis[6][7].
Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as Herbicides
Hybrids of pyrido[2,3-d]pyrimidine-2,4-dione and benzoxazinone have been synthesized and evaluated as novel protoporphyrinogen oxidase (PPO) inhibitors for herbicidal applications[8]. This highlights the versatility of the pyridoxazine scaffold in different areas of chemical biology.
Other Potential Therapeutic Applications
The broader class of pyridoxazines and related fused pyridine heterocycles have been investigated for a range of biological activities, including:
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Anticancer Activity: Novel pyrido[4,3-e][2][3]triazino[3,2-c][2][3]thiadiazine 6,6-dioxide derivatives have shown moderate anticancer activity against various human cancer cell lines[9][10].
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Antianaphylactic Activity: Certain pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have exhibited antianaphylactic properties[11].
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Fungicidal Activity: Pyrido[1,2-b][2][3]triazine derivatives have been synthesized and screened for their antifungal activities[12].
Conclusion
The 1H-Pyrido[3,2-d]oxazine-2,4-dione core, and particularly its well-studied isomer 1H-Pyrido[2,3-d][1]oxazine-2,4-dione (CAS: 21038-63-1), represents a valuable and versatile scaffold for the development of novel small molecules with therapeutic potential. Its straightforward synthesis and predictable reactivity make it an attractive starting point for the construction of diverse chemical libraries. The demonstrated biological activities of its derivatives, especially in the realm of oncology, underscore the importance of further exploration of this promising heterocyclic system. This guide provides a foundational understanding for researchers and drug development professionals to leverage the potential of the pyridoxazine-2,4-dione core in their future research endeavors.
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[Synthesis of new pyrido-(3',2':4,5)-thieno-(3,2-d)-1,2,3-triazine derivatives as antianaphylactics]. National Center for Biotechnology Information. [Link]
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Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3]triazine derivatives. ResearchGate. [Link]
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Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors. Royal Society of Chemistry. [Link]
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